molecular formula C13H11N3O3 B8801880 3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 25849-50-7

3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B8801880
CAS No.: 25849-50-7
M. Wt: 257.24 g/mol
InChI Key: JFGABHIGSPEHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a pyridin-3-ylmethyl substituent on the amide nitrogen. This compound belongs to a broader class of nitrobenzamides, which are studied for diverse biological activities, including enzyme inhibition and ion channel modulation. Its structure combines aromatic electron-withdrawing (nitro) and electron-donating (pyridinyl) groups, influencing its physicochemical properties and interaction with biological targets .

Properties

CAS No.

25849-50-7

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-nitro-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-3-2-6-14-8-10)11-4-1-5-12(7-11)16(18)19/h1-8H,9H2,(H,15,17)

InChI Key

JFGABHIGSPEHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Nitro Positioning and Additional Functional Groups
  • 4-Nitro-N-(3-nitrophenyl)benzamide (): Features dual nitro groups (3- and 4-positions), enhancing electron-withdrawing effects. Synthesis: Prepared via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride in pyridine. Melting point: 502–503 K .
  • 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () :

    • Incorporates a sulfamoylphenyl-ethyl chain, improving hydrophilicity.
    • Molecular weight: 349.36 g/mol. This modification may enhance solubility and target affinity for sulfonamide-sensitive enzymes .
Heterocyclic Ring Modifications
  • 3-Nitro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4k, ): Replaces the pyridin-3-ylmethyl group with a thiadiazole-pyridine hybrid. ¹H NMR data (δ 7.54–13.50 ppm) indicates strong deshielding due to the electron-deficient thiadiazole ring . Potential applications: Antimicrobial or anticancer agents due to thiadiazole’s known bioactivity.
  • Likely exhibits altered pharmacokinetics compared to the target compound .

Variations in the N-Substituent

Aromatic vs. Aliphatic Substituents
  • 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574, ): Phenoxyphenyl group enhances lipophilicity and potassium channel (hERG) modulation.
  • 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239, ): Dual pyridinylmethyl and benzothiazole groups. No reported cytotoxicity (3T3/HEK293 cells), hinting at CYP51 inhibition due to the pyridyl motif .
Azacyclic Substituents
  • 4-(Azepan-1-yl)-3-nitro-N-[(pyridin-2-yl)methyl]benzamide (K781-6475, ) :

    • Azepane (7-membered ring) introduces conformational flexibility.
    • Molecular formula: C₁₉H₂₂N₄O₃. May improve blood-brain barrier penetration .
  • 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride () :

    • Piperidine ring confers basicity (pKa ~8–9).
    • Salt form (HCl) enhances aqueous solubility. Molecular weight: 249.27 g/mol .

Challenges in Differentiation

Benzamide derivatives often exhibit overlapping physicochemical properties, complicating forensic identification (). However, structural nuances (e.g., sulfamoyl in vs. pyridinylmethyl in the target compound) enable differentiation via NMR or mass spectrometry .

Preparation Methods

Nitration Followed by Amide Coupling

A two-step approach involves nitrating benzamide precursors followed by coupling with pyridin-3-ylmethylamine.

Step 1: Nitration of Benzamide
Benzamide is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced at the meta position relative to the amide group due to the directing effects of the electron-withdrawing amide functionality. The product, 3-nitrobenzamide, is isolated via recrystallization in ethanol.

Step 2: Amide Bond Formation
3-Nitrobenzamide is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 3-nitrobenzoyl chloride is reacted with pyridin-3-ylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (Et₃N). The reaction proceeds at room temperature for 12–24 hours, yielding this compound after purification by column chromatography.

Key Reaction Conditions

  • Nitration: HNO₃/H₂SO₄, 0–5°C, 2–4 hours.

  • Acyl chloride formation: SOCl₂, reflux, 3 hours.

  • Coupling: Pyridin-3-ylmethylamine, Et₃N, DCM, 25°C.

Direct Coupling Using Modern Reagents

Alternative methods employ coupling agents to bypass the acyl chloride intermediate.

HATU-Mediated Coupling
3-Nitrobenzoic acid is directly coupled to pyridin-3-ylmethylamine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA) and proceeds at room temperature for 6–8 hours. This method offers higher yields (75–85%) compared to traditional acyl chloride routes.

Reaction Scheme

3-Nitrobenzoic acid+Pyridin-3-ylmethylamineHATU, DIPEAThis compound\text{3-Nitrobenzoic acid} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{HATU, DIPEA}} \text{this compound}

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for nitration and coupling steps, reducing reaction times and improving safety. Automated systems control temperature and stoichiometry, minimizing byproducts. Post-synthesis purification utilizes recrystallization from ethanol-water mixtures, achieving >95% purity.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Scalability
Nitration + Acyl ChlorideHNO₃, SOCl₂, Et₃N0–5°C, reflux60–70%Moderate
HATU-Mediated CouplingHATU, DIPEA, DMF25°C, 6–8 hours75–85%High
Industrial Flow ReactorContinuous HNO₃, THFAutomated, 50°C80–90%Very High

Advantages of HATU Method

  • Avoids corrosive reagents like SOCl₂.

  • Higher yields due to efficient activation of the carboxylic acid.

Challenges in Nitration

  • Over-nitration can occur if temperature exceeds 5°C, leading to dinitro byproducts.

  • Strict stoichiometric control of HNO₃ is required.

Mechanistic Insights

Nitration Mechanism

The nitronium ion (NO₂⁺), generated in situ from HNO₃ and H₂SO₄, attacks the benzamide ring at the meta position. The amide group deactivates the ring but directs electrophilic substitution to the 3-position via resonance withdrawal.

Amide Coupling

In HATU-mediated reactions, the carboxylate anion of 3-nitrobenzoic acid reacts with HATU to form an active O-acylisourea intermediate. Pyridin-3-ylmethylamine nucleophilically attacks this intermediate, forming the amide bond.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water (7:3) yields crystalline product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted amine.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridine-H), 8.50 (d, 1H, Ar-H), 7.90–7.30 (m, 6H, Ar-H and NH).

  • IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial Applications and Optimizations

Large-scale production employs flow chemistry for nitration, reducing exothermic risks. In-line analytics monitor nitro group incorporation via UV-Vis spectroscopy. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-nitro-N-(pyridin-3-ylmethyl)benzamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with the chlorination of a pyridine derivative, followed by nitro-group introduction via nitration under controlled acidic conditions. Coupling reactions (e.g., amide bond formation) between 3-nitrobenzoyl chloride and pyridin-3-ylmethylamine are typical. Optimize solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (≥99% purity) and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structural and electronic properties be characterized for initial research?

  • Methodology :

  • Spectroscopy : Use FT-IR to identify functional groups (e.g., nitro C=O stretch at ~1700 cm1^{-1}, amide N-H bend at ~1550 cm1^{-1}).
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Thermal Stability : Analyze via TGA/DSC to assess decomposition profiles .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with biological targets like ion channels or enzymes?

  • Methodology :

  • In Vitro Assays : Use patch-clamp electrophysiology to study hERG1 potassium channel modulation (e.g., activation/inhibition kinetics at 30 µM) .
  • Mutagenesis : Perform scanning mutagenesis on target proteins (e.g., hERG1 pore helix residues L622, F557, Y652) to identify binding determinants. Pair with voltage-clamp experiments to assess functional changes .
  • Biochemical Pathways : Evaluate downstream effects (e.g., bacterial proliferation inhibition via PPTase enzyme targeting) using growth inhibition assays and metabolomic profiling .

Q. How can structure-activity relationships (SAR) be systematically explored to optimize the compound’s efficacy?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the nitro group (e.g., fluoro, trifluoromethyl) or pyridine ring (e.g., methyl, bromo) to assess steric/electronic effects.
  • Biological Testing : Compare IC50_{50} values across analogs in target-specific assays (e.g., Mycobacterium tuberculosis inhibition ).
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with activity .

Q. What computational approaches are effective for predicting binding modes and off-target risks?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of targets (e.g., hERG1 pore module). Validate with mutagenesis data .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and conformational dynamics.
  • Off-Target Screening : Employ SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential interactions with unrelated receptors/enzymes .

Q. How should crystallographic data be processed to resolve structural ambiguities or polymorphism?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 100 K. Optimize data completeness (>95%) and redundancy .
  • Refinement : Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Address disorder using PART/ISOR constraints .
  • Validation : Check with Mercury CSD (packing similarity, void analysis) and Rfree_{\text{free}} residuals. Cross-validate with spectroscopic data to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.